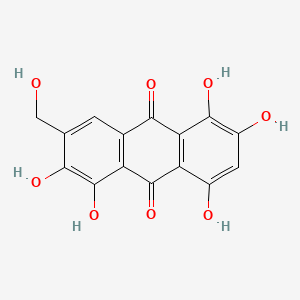
Asperthecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asperthecin is an anthraquinone pigment obtained from the mould Aspergillus nidulans. It has a role as a metabolite and a biological pigment.
Scientific Research Applications
Gene Cluster Identification in Aspergillus nidulans
Research has identified and characterized the asperthecin gene cluster in Aspergillus nidulans. Asperthecin production increases dramatically in the sumO deletion mutant of A. nidulans, leading to insights into its biosynthesis involving an iterative type I polyketide synthase, a hydrolase, and a monooxygenase. This discovery is significant for understanding the synthesis of secondary metabolites like asperthecin (Szewczyk et al., 2008).
Plant-based Medicaments and Antioxidant Activities
In a study on Achyranthes aspera, different plant extracts were evaluated for their antioxidant and antibacterial activities. The study highlights the potential medicinal applications of plant extracts, including asperthecin, in combating various ailments (AbiBeaulah et al., 2011).
Production of Biologically Active Compounds from Fungal Endophytes
Research on fungal endophytes, such as Aspergillus niger, has revealed their potential in producing biologically active compounds, including asperthecin. These compounds have shown promising anticancer potential, particularly in studies against colon cancer cell lines (Aswini & Soundhari, 2018).
Biologically Active Camptothecin Derivatives
Studies on camptothecins, which have structural similarities to asperthecin, have shown a range of biological activities. These include anticancer effects and potential applications in other therapeutic areas. The exploration of similar compounds like asperthecin can lead to new medicinal applications (Liu et al., 2015).
properties
CAS RN |
10089-00-6 |
|---|---|
Product Name |
Asperthecin |
Molecular Formula |
C15H10O8 |
Molecular Weight |
318.23 g/mol |
IUPAC Name |
1,2,5,6,8-pentahydroxy-3-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O8/c16-3-4-1-5-8(15(23)11(4)19)14(22)9-6(17)2-7(18)13(21)10(9)12(5)20/h1-2,16-19,21,23H,3H2 |
InChI Key |
DLOLMYKOOZLTPY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O)O)CO |
Canonical SMILES |
C1=C(C(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O)O)CO |
Other CAS RN |
10089-00-6 |
synonyms |
asperthecin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




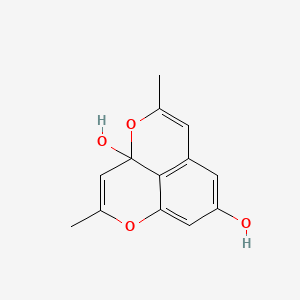

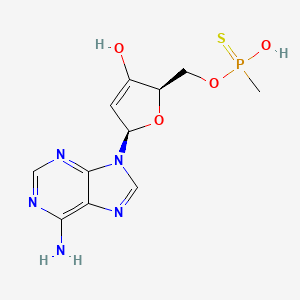
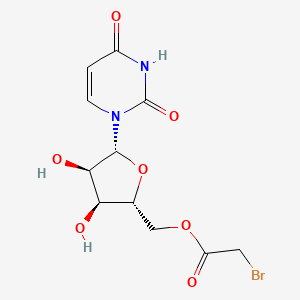
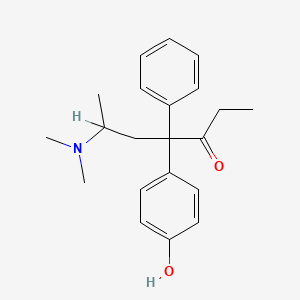
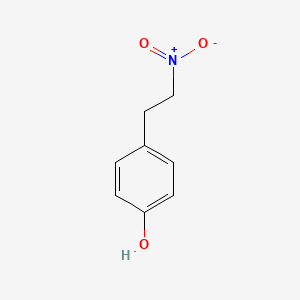

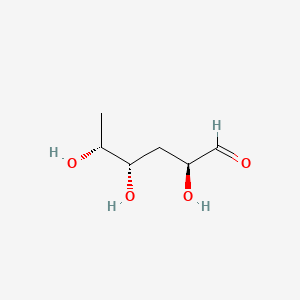
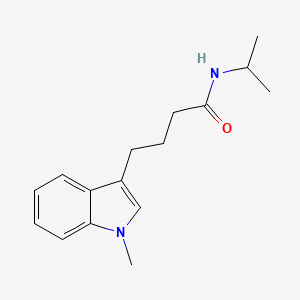
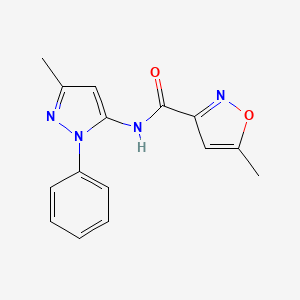
![2-[[[5-(Dimethylsulfamoyl)-2-methylanilino]-sulfanylidenemethyl]hydrazo]-2-oxoacetamide](/img/structure/B1226646.png)

![9H-Purine, 6-[(3-chloropropyl)thio]-](/img/structure/B1226651.png)